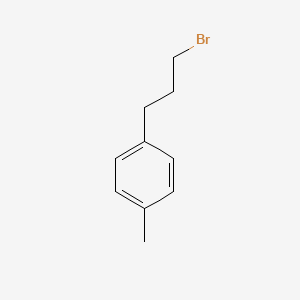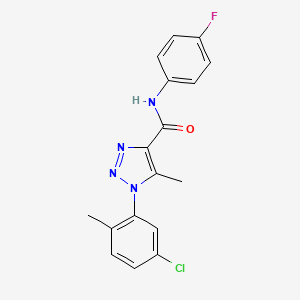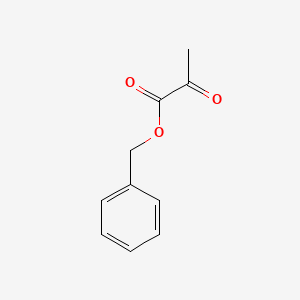
Benzyl 2-oxopropanoate
Vue d'ensemble
Description
Benzyl 2-oxopropanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is an ester of benzyl alcohol and pyruvic acid, and its chemical formula is C10H10O4.
Applications De Recherche Scientifique
Synthesis and Protein-Tyrosine Kinase Inhibition
Benzyl 2-oxopropanoate derivatives play a significant role in the synthesis of various compounds with biological activities. For instance, in a study by Cushman et al. (1991), derivatives of this compound were utilized in the synthesis of flavonoid analogues. These analogues exhibited potent inhibitory activities against protein-tyrosine kinase, an enzyme vital in lymphocyte activation, highlighting their potential in developing treatments for diseases involving abnormal lymphocyte activities (Cushman et al., 1991).
Photocyclization and Synthesis of Benzo[a]carbazoles
This compound derivatives are also utilized in photocyclization processes. Li et al. (2015) described using these derivatives in the synthesis of benzo[a]carbazoles, a class of compounds with various pharmaceutical applications. The process involved oxidative photocyclization, showcasing the versatility of this compound derivatives in organic synthesis (Li et al., 2015).
Anti-Inflammatory Agent Synthesis
In the field of anti-inflammatory agents, this compound derivatives have been used in the synthesis of novel compounds. Xiao et al. (2018) developed 2-benzylidene-1-indanone derivatives as potential treatments for acute lung injury. Their research underscores the utility of this compound derivatives in creating new anti-inflammatory medications (Xiao et al., 2018).
Solvent Dependent Photochemical Reactions
Saito et al. (1998) investigated the photochemical reactions of this compound derivatives, demonstrating their reactivity in different solvents. This study provides insights into the diverse chemical behaviors of these compounds under various conditions, important for their application in synthetic chemistry (Saito et al., 1998).
Application in Cancer Treatment
Benzyl isothiocyanate, a derivative of this compound, has been studied for its potential in treating cancer. Huang et al. (2012) found that it induces apoptosis in human melanoma cells, pointing to its potential as a therapeutic agent in oncology (Huang et al., 2012).
Photocyclization to 2-Aminocyclopropanols
Weigel et al. (1997) explored the photocyclization of β-aminopropiophenones, which are related to this compound, to form 2-aminocyclopropanols. This research contributes to understanding the photochemical properties of these compounds, relevant in the synthesis of complex organic molecules (Weigel et al., 1997).
Cardiotropic Drug Development
In the pharmaceutical industry, this compound derivatives have been investigated for cardiotropic drug development. Ivkin and Karpov (2022) conducted a preclinical study on a derivative showing a pronounced cardiotropic effect and a positive safety profile, underscoring its potential in cardiology (Ivkin & Karpov, 2022).
Synthesis of Metabotropic Glutamate Receptor Modulators
In neuroscience research, derivatives of this compound have been used in synthesizing negative allosteric modulators of metabotropic glutamate receptors, which are important in treating neurological disorders. Dhanya et al. (2018) highlighted the synthesis of these compounds using a combination of flow and batch mode processes (Dhanya et al., 2018).
Propriétés
IUPAC Name |
benzyl 2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNBRFOPQDCGFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


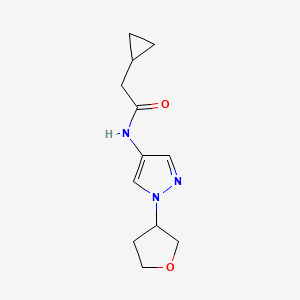
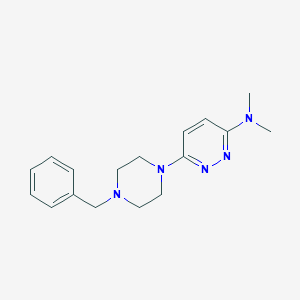

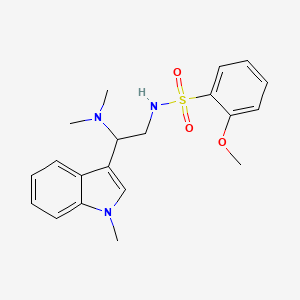
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2618210.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)
![4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2618215.png)
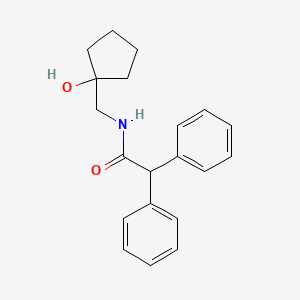

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2618219.png)
